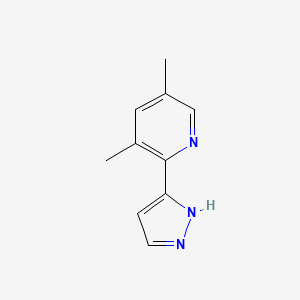
3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine
Vue d'ensemble
Description
“3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine” is a chemical compound with the molecular formula C10H11N3 . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents .
Synthesis Analysis
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone . More detailed synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The structure of “3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine” was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy .
Chemical Reactions Analysis
Pyrazoles, including “3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine”, are known to exhibit a variety of chemical reactions. For instance, they have been used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The reactions were carried out with various metal catalysts in acetic acid and acetonitrile solvents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine” include a molecular weight of 173.21 g/mol .
Applications De Recherche Scientifique
Comprehensive Analysis of 3,5-Dimethyl-2-(1H-pyrazol-5-yl)pyridine Applications
The compound 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine is a heterocyclic compound that has garnered interest in various scientific research fields due to its unique chemical structure. Below is a detailed analysis of its applications across different scientific domains:
Drug Design and Pharmacology
3,5-Dimethyl-2-(1H-pyrazol-5-yl)pyridine: derivatives are explored for their potential in drug design due to their varied biological activities. These activities include antibacterial, antifungal, anti-inflammatory, and antitumor properties . The ability to fuse different heterocyclic systems into a single molecule can lead to new chemical entities with enhanced activities compared to their parent compounds.
Antileishmanial and Antimalarial Agents
Some derivatives of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine have shown promising results as antileishmanial and antimalarial agents. In vitro and in vivo studies have demonstrated the efficacy of these compounds against Leishmania aethiopica and Plasmodium berghei , respectively . These findings suggest the potential for developing new treatments for these tropical diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine derivatives with biological targets. For instance, compound 13 from a study showed a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy, indicating a strong potential for antileishmanial activity .
Coordination Chemistry
In coordination chemistry, 3,5-dimethylpyrazole , a related compound, serves as a precursor to various ligands. These ligands include trispyrazolylborate, trispyrazolylmethane, and pyrazolyldiphosphine, which are widely studied for their binding properties with metal ions .
Synthesis of Fused Heterocyclic Compounds
The synthesis of fused heterocyclic compounds is another application where 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine plays a crucial role. The compound can be synthesized with a good yield through hetero-cyclization processes, leading to the formation of pyrazolyl rings .
Antioxidant and Anti-inflammatory Activities
Derivatives of 3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine have been shown to possess antioxidant and anti-inflammatory activities. These properties make them suitable candidates for further research in the development of anti-inflammatory drugs .
Safety and Hazards
Mécanisme D'action
Target of Action
Pyrazole derivatives, which include 3,5-dimethyl-2-(1h-pyrazol-5-yl)pyridine, are known to interact with various biological targets due to their versatile scaffolds .
Mode of Action
It’s known that pyrazole derivatives can simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions . This property may influence their reactivity and interaction with biological targets.
Biochemical Pathways
Pyrazole derivatives are known to exhibit tautomerism, a phenomenon that may influence their reactivity and the biochemical pathways they affect .
Pharmacokinetics
It’s known that 3,5-dimethylpyrazole, a related compound, is a white solid that dissolves well in polar organic solvents , which could suggest good bioavailability.
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Action Environment
Factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of pyrazole-based ligands .
Propriétés
IUPAC Name |
3,5-dimethyl-2-(1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-5-8(2)10(11-6-7)9-3-4-12-13-9/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJFPDGDCKCFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=CC=NN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




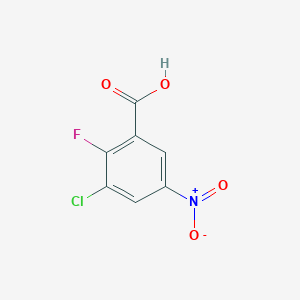

![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1429559.png)
![2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid](/img/structure/B1429560.png)

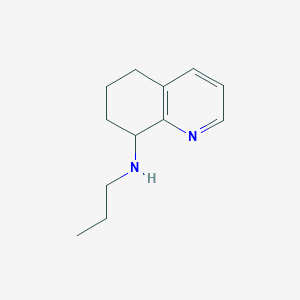
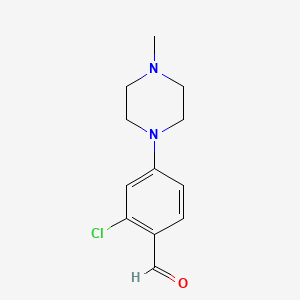


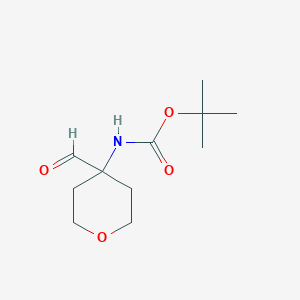
![[4-(2-Methoxyethyl)phenyl]methanol](/img/structure/B1429571.png)
![5-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1429572.png)
